

Spectroscopic and Synthetic Profile of 6-Methoxy-2-methyl-1H-benzimidazole

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Compound of Interest

Compound Name: 6-Methoxy-2-methyl-benzimidazol-1-ol

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of the spectroscopic data and a representative synthetic protocol for 6-methoxy-2-methyl-1H-benzimidazole. Due to the limited availability of experimental data for **6-Methoxy-2-methyl-benzimidazol-1-ol**, this document focuses on its closely related and well-characterized analog, 6-methoxy-2-methyl-1H-benzimidazole. This compound serves as a valuable reference for researchers working with substituted benzimidazole scaffolds, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic Data

The structural elucidation of 6-methoxy-2-methyl-1H-benzimidazole is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key spectroscopic data for this compound.

Table 1: ^1H NMR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.20	s	-	NH
7.48-7.42	dd	-	C4-H & C7-H
7.09-7.06	m	-	C5-H & C6-H
2.46	s	-	CH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

Chemical Shift (δ) ppm	Assignment
151.15	C2
138.91	C7a
130.90	C3a
114.17	C5/C6
14.54	CH ₃

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[1]

Table 3: IR Spectroscopic Data of 6-methoxy-2-methyl-1H-benzimidazole

Wavenumber (cm ⁻¹)	Assignment
3185	N-H stretching

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data of 6-methoxy-2-methyl-1H-benzimidazole

m/z	Ion
163.08660	[M+H] ⁺
185.06854	[M+Na] ⁺
161.07204	[M-H] ⁻
162.07877	[M] ⁺

Predicted data[\[2\]](#)

Experimental Protocols

The synthesis of 6-methoxy-2-methyl-1H-benzimidazole can be achieved through the condensation of an appropriate o-phenylenediamine derivative with acetic acid. The following is a representative experimental protocol.

Synthesis of 6-methoxy-2-methyl-1H-benzimidazole

A mixture of 4-methoxy-o-phenylenediamine and a slight excess of glacial acetic acid is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and neutralized with a suitable base, such as sodium bicarbonate solution, which leads to the precipitation of the crude product. The precipitate is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 6-methoxy-2-methyl-1H-benzimidazole.

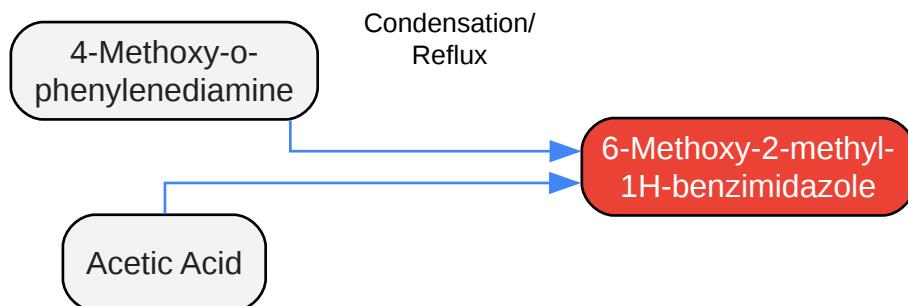
Spectroscopic Analysis

- NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
- IR Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.

- Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer.

Visualizations

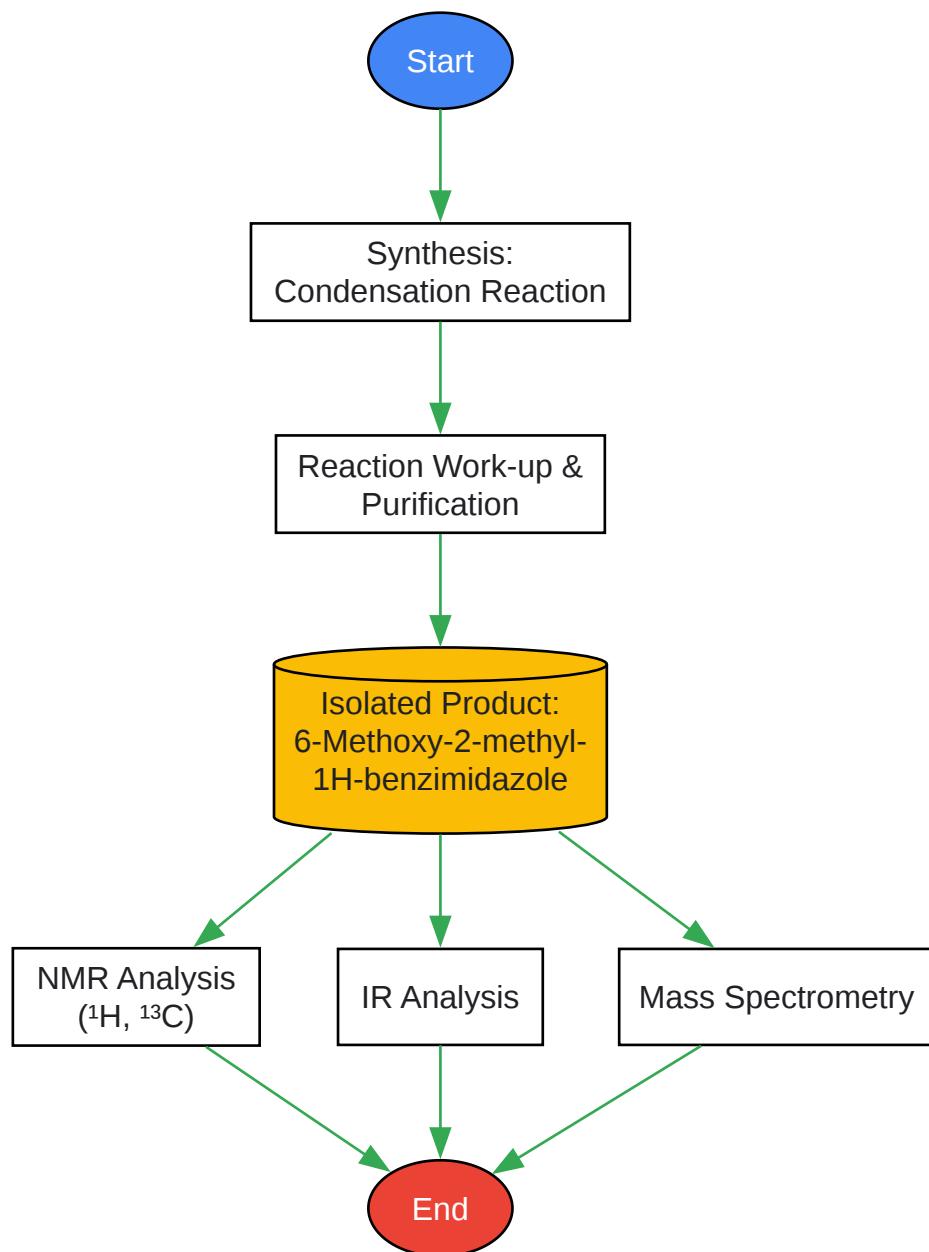
Diagram 1: Synthetic Pathway for 6-methoxy-2-methyl-1H-benzimidazole



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Caption: Synthetic route to 6-methoxy-2-methyl-1H-benzimidazole.

Diagram 2: Experimental Workflow for Synthesis and Characterization



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Caption: Workflow for synthesis and spectroscopic analysis.

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References

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- 2. PubChemLite - 6-methoxy-2-methyl-1h-benzimidazole (C9H10N2O) [pubchemlite.lcsb.uni.lu]
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